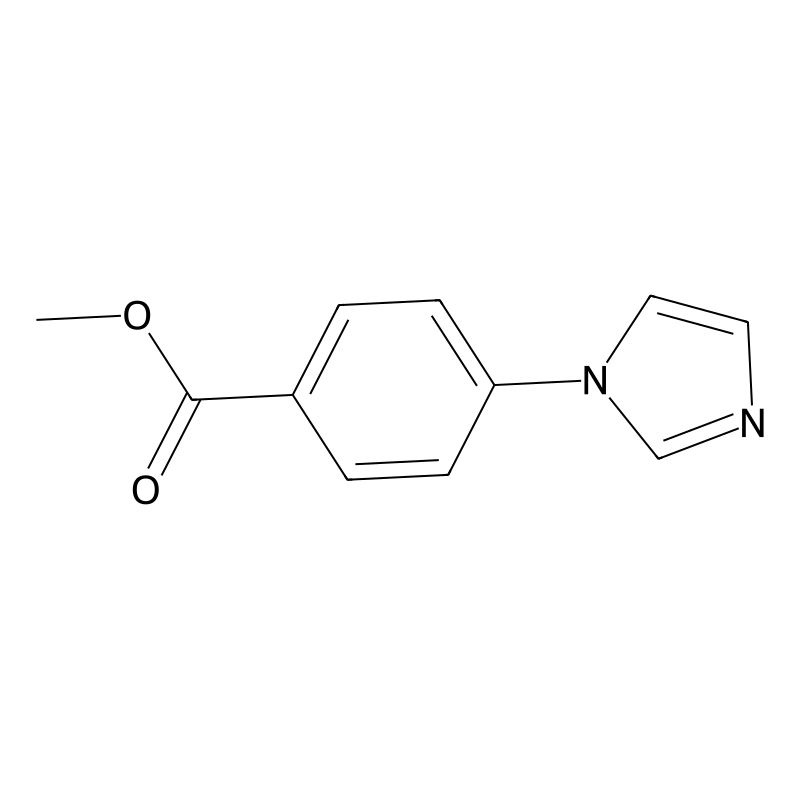Methyl 4-(1H-imidazol-1-yl)benzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Heterocyclic Building Block:
Methyl 4-(1H-imidazol-1-yl)benzoate is classified as an imidazole derivative, specifically a heterocyclic building block. Heterocyclic compounds contain atoms of different elements in their rings. Imidazole, a five-membered aromatic ring containing two nitrogen atoms and three carbon atoms, is a common heterocyclic group found in various biologically relevant molecules.
Methyl 4-(1H-imidazol-1-yl)benzoate serves as a valuable building block in organic synthesis due to the presence of the imidazole ring and the ester functionality (methyl group bonded to a carbonyl group). This combination allows for further chemical modifications, enabling the creation of diverse and complex molecules with potential applications in drug discovery and material science [].
Potential Applications:
While there is limited information readily available on the specific scientific research applications of Methyl 4-(1H-imidazol-1-yl)benzoate, its structural features suggest potential applications in various fields:
- Drug Discovery: The imidazole ring is present in many biologically active molecules, including some FDA-approved drugs. Methyl 4-(1H-imidazol-1-yl)benzoate could serve as a starting material for the synthesis of novel drug candidates targeting specific diseases [].
- Material Science: The combination of the aromatic and heterocyclic moieties in Methyl 4-(1H-imidazol-1-yl)benzoate suggests potential applications in the development of new functional materials. For instance, it could be explored in the design of polymers with specific properties or as a precursor for the synthesis of novel catalysts [].
Methyl 4-(1H-imidazol-1-yl)benzoate is a chemical compound with the molecular formula CHNO. It features a benzoate group substituted at the para position with a 1H-imidazole moiety. This compound is categorized as an imidazole derivative and serves as a heterocyclic building block in organic synthesis. Its structure includes a methyl ester functional group, contributing to its reactivity and solubility properties, which are essential for various applications in medicinal chemistry and material science .
- Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid derivative.
- Nucleophilic Substitution: The imidazole nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.
- Oxidation: The compound can be oxidized to form various products depending on the conditions and reagents used.
- Condensation Reactions: It can also engage in condensation reactions with aldehydes or ketones, leading to the formation of more complex structures .
Research on the biological activity of methyl 4-(1H-imidazol-1-yl)benzoate indicates potential pharmacological properties. Imidazole derivatives are known for their diverse biological activities, including:
- Antimicrobial Activity: Compounds containing imidazole rings often exhibit antibacterial and antifungal properties.
- Anticancer Potential: Some studies suggest that imidazole derivatives can inhibit tumor growth and may have applications in cancer therapy.
- Enzyme Inhibition: The compound may interact with specific enzymes, influencing metabolic pathways .
Several synthesis methods have been reported for methyl 4-(1H-imidazol-1-yl)benzoate:
- Direct Esterification: Reacting 4-(1H-imidazol-1-yl)benzoic acid with methanol in the presence of an acid catalyst.
- Nucleophilic Substitution: Starting from a suitable halogenated benzoate, an imidazole derivative can be introduced via nucleophilic substitution.
- Coupling Reactions: Utilizing coupling agents to link the imidazole moiety to the benzoate framework through various coupling strategies .
Methyl 4-(1H-imidazol-1-yl)benzoate finds applications across various fields:
- Pharmaceuticals: As a building block in drug design, particularly for developing new antimicrobial and anticancer agents.
- Agricultural Chemicals: Potential use in developing fungicides or herbicides due to its biological activity.
- Material Science: Employed in synthesizing polymers or materials with specific functionalities due to its reactive groups .
Interaction studies of methyl 4-(1H-imidazol-1-yl)benzoate focus on its binding affinity with biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance, research has shown that imidazole derivatives can act as enzyme inhibitors, impacting various biochemical pathways crucial for microbial growth or cancer cell proliferation .
Methyl 4-(1H-imidazol-1-yl)benzoate shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methyl 4-(1H-imidazol-1-ylmethyl)benzoate | Imidazole derivative | Contains an additional methyl group on imidazole |
| 4-(1H-Imidazol-1-yl)benzoic acid | Carboxylic acid | Lacks ester functionality |
| Methyl 2-(1H-imidazol-1-yl)acetate | Acetic acid derivative | Different substitution pattern |
Methyl 4-(1H-imidazol-1-yl)benzoate is unique due to its specific para-substitution on the benzoate ring and the presence of the methyl ester group, which enhances its solubility and reactivity compared to similar compounds .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








